![molecular formula C19H23NO2 B12614948 N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide CAS No. 920317-72-2](/img/structure/B12614948.png)
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.3117 It is characterized by the presence of a methoxyphenyl group and a phenylpropyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide typically involves the reaction of 3-methoxyphenylacetic acid with phenylpropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxyphenyl)-3-phenylpropanamide: Similar structure but lacks the propyl group.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a chloro group instead of a phenyl group.
N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide: Contains a thio group instead of a phenyl group.
Uniqueness
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylpropyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Propriétés
Numéro CAS |
920317-72-2 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide |
InChI |
InChI=1S/C19H23NO2/c1-3-19(21)20-14-17(12-15-8-5-4-6-9-15)16-10-7-11-18(13-16)22-2/h4-11,13,17H,3,12,14H2,1-2H3,(H,20,21) |
Clé InChI |
DMVCVXDOIUIWDX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCC(CC1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


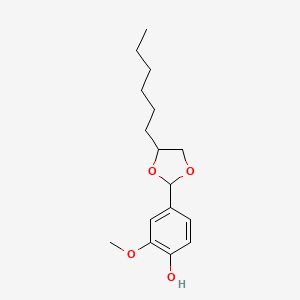
![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
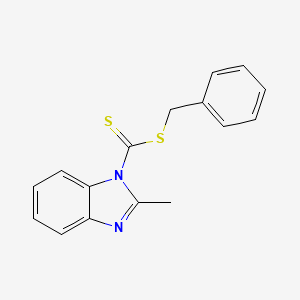

![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
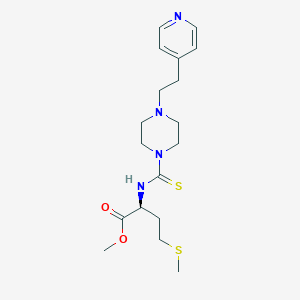
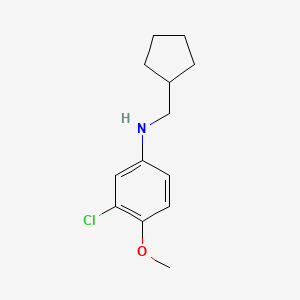



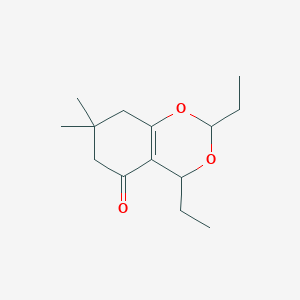
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
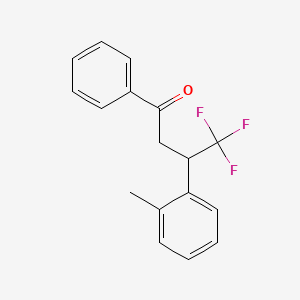
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
